Synthetic Route Efficiency: Overall Yield to a Key BN-Phenanthrene
In a direct application, 1-bromo-2-vinylnaphthalene was used as the starting material to synthesize 3,4-dihydro-4-aza-3-boraphenanthrene, a non-substituted BN-phenanthrene. The synthesis was completed in only three steps with a high overall yield of 76% [1]. This efficiency establishes a benchmark for this specific building block in constructing BN-embedded polycyclic aromatic hydrocarbons (PAHs). While the comparator 2-bromo-1-vinylnaphthalene is also used to synthesize a different BN-phenanthrene isomer [2], no direct comparative yield data for the same product are available; the 76% yield for the target compound's pathway serves as a validated, quantitative baseline for procurement decisions related to this specific scaffold.
| Evidence Dimension | Overall synthetic yield to a non-substituted BN-phenanthrene |
|---|---|
| Target Compound Data | 76% overall yield over three steps to produce 3,4-dihydro-4-aza-3-boraphenanthrene |
| Comparator Or Baseline | 2-bromo-1-vinylnaphthalene yields a different BN-phenanthrene isomer; yield data not directly comparable for the same product. |
| Quantified Difference | A validated 76% yield for the target compound's specific product. |
| Conditions | Three-step synthesis starting from 1-bromo-2-vinylnaphthalene (Abengózar et al., 2019) |
Why This Matters
A confirmed, high overall yield from a commercially available precursor is a primary decision-making factor for resource allocation in synthetic R&D and scale-up chemistry.
- [1] Abengózar, A. et al. A New Member of the BN-Phenanthrene Family: Understanding the Role of the B-N Bond Position. J. Org. Chem. 2019, 84, 11, 7113–7122. View Source
- [2] Abengózar, A. et al. Synthesis, Functionalization, and Optical Properties of 1,2-Dihydro-1-aza-2-boraphenanthrene and Several Highly Fluorescent Derivatives. Org. Lett. 2019, 21, 8, 2550–2554. View Source
